molecular formula C15H14N2O B8496293 1,2,3,4-Tetrahydro-3-oxo-2-phenylmethyl-quinoxaline

1,2,3,4-Tetrahydro-3-oxo-2-phenylmethyl-quinoxaline

Cat. No. B8496293
M. Wt: 238.28 g/mol
InChI Key: GVVABKSIYVHKDE-UHFFFAOYSA-N
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Patent
US06011029

Procedure details

To a solution of Compound B (720 mg, 2.34 mmol) in ethyl acetate (5 mL) at rt was added 20% Pd(OH)2 /C (40 mg). The flask was filled with hydrogen gas via a balloon. After 5 hr, the mixture was filtered through celite, and the filtrate was concentrated in vacuo. The colorless solid was chromatographed (silica, flash, 30% EtOAc/hexanes) to afford Compund C (550 mg, 98%) as a solid. MS (M+H)+ 239.
Name
Compound B
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.N1C=C(C[N:10]2[C:16]3[CH:17]=[CH:18][C:19](C4C=NC=CC=4)=[CH:20][C:15]=3C[N:13](C(=O)C(F)(F)F)[CH:12]([CH2:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[CH2:11]2)N=C1.[H][H].C(OCC)(=[O:44])C>[OH-].[OH-].[Pd+2]>[O:44]=[C:11]1[NH:10][C:16]2[C:17](=[CH:18][CH:19]=[CH:20][CH:15]=2)[NH:13][CH:12]1[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Compound B
Quantity
720 mg
Type
reactant
Smiles
Cl.Cl.Cl.N1C=NC(=C1)CN1CC(N(CC2=C1C=CC(=C2)C=2C=NC=CC2)C(C(F)(F)F)=O)CC2=CC=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The colorless solid was chromatographed (silica, flash, 30% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to afford Compund C (550 mg, 98%) as a solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
O=C1C(NC2=CC=CC=C2N1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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